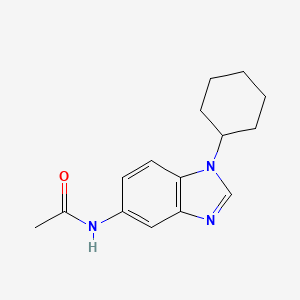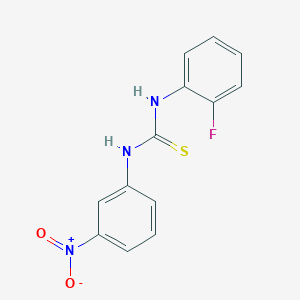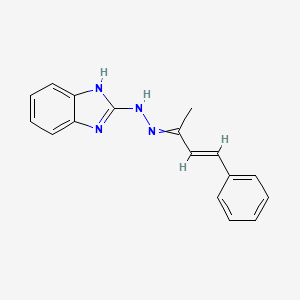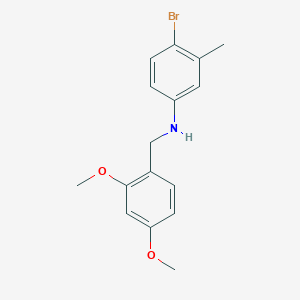![molecular formula C16H15F3N2OS B5830890 N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been extensively studied for its mechanism of action and potential applications in various fields.
作用機序
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea binds to the ATP-binding site of JAK2 and prevents the phosphorylation of downstream signaling molecules such as STAT3 and STAT5. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit other tyrosine kinases such as epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR).
Biochemical and Physiological Effects
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to inhibit inflammation and immune responses. It has been used to study the role of JAK2 in various physiological processes such as hematopoiesis, angiogenesis, and wound healing.
実験室実験の利点と制限
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages as a research tool. It is a small molecule inhibitor that is relatively easy to synthesize and has high specificity for JAK2. It has been extensively studied and its mechanism of action is well understood. However, N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea also has some limitations. It can be toxic at high concentrations and its effects can be variable depending on the cell type and experimental conditions.
将来の方向性
There are several potential future directions for research on N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea. One area of interest is the development of more potent and selective JAK2 inhibitors based on the structure of N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea. Another area of interest is the use of N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in combination with other drugs to enhance its anti-cancer effects. Additionally, N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea could be used to study the role of JAK2 in other diseases such as autoimmune disorders and cardiovascular disease.
合成法
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized through a multi-step process involving the reaction of 2-methoxybenzylamine with 3-(trifluoromethyl)benzoyl chloride, followed by the addition of thiourea and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the activity of Janus kinase 2 (JAK2), a tyrosine kinase that is frequently overexpressed in cancer cells. By inhibiting JAK2, N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can prevent the activation of downstream signaling pathways that promote cell proliferation and survival.
特性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-22-14-8-3-2-5-11(14)10-20-15(23)21-13-7-4-6-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCRRBTYEXGIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)

![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)




![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)
